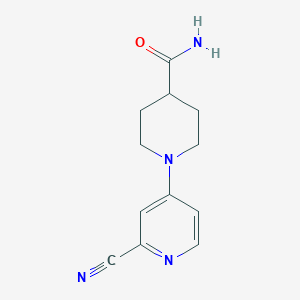
1-(2-Cyanopyridin-4-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Cyanopyridin-4-yl)piperidine-4-carboxamide, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of chemicals known as cannabinoids, which are known to interact with the endocannabinoid system in the body. The endocannabinoid system is responsible for regulating various physiological processes such as pain, mood, appetite, and sleep. CP-55940 has been shown to have a high affinity for both CB1 and CB2 receptors, which are the primary targets of cannabinoids in the body.
作用機序
1-(2-Cyanopyridin-4-yl)piperidine-4-carboxamide exerts its effects by binding to CB1 and CB2 receptors in the body. CB1 receptors are primarily located in the central nervous system, while CB2 receptors are primarily located in the peripheral tissues. 1-(2-Cyanopyridin-4-yl)piperidine-4-carboxamide has been shown to have a high affinity for both of these receptors, which allows it to modulate various physiological processes.
Biochemical and Physiological Effects
1-(2-Cyanopyridin-4-yl)piperidine-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic effects by modulating pain pathways in the body. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. 1-(2-Cyanopyridin-4-yl)piperidine-4-carboxamide has also been shown to have anti-convulsant effects by modulating the activity of ion channels in the brain.
実験室実験の利点と制限
1-(2-Cyanopyridin-4-yl)piperidine-4-carboxamide has several advantages as a research tool. It has a high affinity for CB1 and CB2 receptors, which allows it to be used as a selective agonist for these receptors. It also has a well-defined mechanism of action, which allows researchers to study its effects on various physiological processes. However, 1-(2-Cyanopyridin-4-yl)piperidine-4-carboxamide also has several limitations. It is a synthetic compound, which means that it may not accurately reflect the effects of endocannabinoids in the body. It also has potential side effects, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-(2-Cyanopyridin-4-yl)piperidine-4-carboxamide. One potential area of research is the development of more selective agonists for CB1 and CB2 receptors. Another potential area of research is the use of 1-(2-Cyanopyridin-4-yl)piperidine-4-carboxamide as a potential treatment for various neurological disorders such as epilepsy and Parkinson's disease. Additionally, 1-(2-Cyanopyridin-4-yl)piperidine-4-carboxamide may have potential as an anti-cancer agent, and further research in this area is warranted. Overall, 1-(2-Cyanopyridin-4-yl)piperidine-4-carboxamide is a promising compound with potential therapeutic applications in various fields of medicine.
合成法
The synthesis of 1-(2-Cyanopyridin-4-yl)piperidine-4-carboxamide involves several steps, starting with the reaction of 4-cyanopyridine with piperidine to form 1-(4-piperidinyl)pyridine-4-carbonitrile. This intermediate is then reacted with 4-chlorobenzoyl chloride to form the corresponding benzoyl derivative. The final step involves the reaction of the benzoyl derivative with ammonia to form 1-(2-Cyanopyridin-4-yl)piperidine-4-carboxamide.
科学的研究の応用
1-(2-Cyanopyridin-4-yl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties. It has also been studied for its potential use in the treatment of various neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease. 1-(2-Cyanopyridin-4-yl)piperidine-4-carboxamide has also been shown to have potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
1-(2-cyanopyridin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-8-10-7-11(1-4-15-10)16-5-2-9(3-6-16)12(14)17/h1,4,7,9H,2-3,5-6H2,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTXZTOVQWMZNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=CC(=NC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyanopyridin-4-yl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[(3-Fluorophenyl)methyl]triazol-4-yl]ethanol](/img/structure/B7555367.png)
![N-[(2-bromophenyl)methyl]-2-[4-(hydroxymethyl)triazol-1-yl]-N-methylacetamide](/img/structure/B7555372.png)
![2-[1-(Quinolin-6-ylmethyl)triazol-4-yl]ethanol](/img/structure/B7555376.png)
![N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide](/img/structure/B7555392.png)

![2-[1-[(2-Chloro-6-fluorophenyl)methyl]triazol-4-yl]ethanol](/img/structure/B7555399.png)
![2-[1-[(4-Pyrazol-1-ylphenyl)methyl]triazol-4-yl]ethanol](/img/structure/B7555400.png)
![1-[(Thieno[2,3-d]pyrimidin-4-ylamino)methyl]cyclohexan-1-ol](/img/structure/B7555402.png)
![[1-[(4-Pyrazol-1-ylphenyl)methyl]triazol-4-yl]methanol](/img/structure/B7555408.png)
![4-(4-chloro-2-methylphenoxy)-N-[2-[(5E)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]butanamide](/img/structure/B7555418.png)
![[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-quinolin-5-ylmethanone](/img/structure/B7555428.png)

![2-amino-N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-phenylpropanamide](/img/structure/B7555440.png)
![N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine](/img/structure/B7555455.png)